4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide
Description
Properties
IUPAC Name |
4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(2-oxochromen-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-2-32-19-11-9-17(10-12-19)20-15-24(30)28(16-26-20)13-5-8-23(29)27-21-14-18-6-3-4-7-22(18)33-25(21)31/h3-4,6-7,9-12,14-16H,2,5,8,13H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDOUVLQUQXRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide (CAS Number: 1251578-83-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 445.5 g/mol. Its structure features a pyrimidine ring and a chromenone moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251578-83-2 |
| Molecular Formula | C25H23N3O5 |
| Molecular Weight | 445.5 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation.
- Antioxidant Properties : The presence of phenolic groups in its structure may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : In silico studies have shown that this compound can form hydrogen bonds with active sites on target proteins, enhancing its binding affinity and potentially increasing its efficacy against specific enzymes and receptors .
- Cellular Pathways : It is hypothesized that the compound modulates various signaling pathways involved in cell proliferation and apoptosis, including the MAPK/ERK pathway, which is often dysregulated in cancer .
Case Studies
- Cytotoxicity Assessment : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability, with IC50 values indicating potent anticancer properties.
- Enzyme Inhibition Profile : A series of experiments assessed the inhibitory effects on COX and LOX enzymes. The compound showed moderate inhibition compared to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential as an anti-inflammatory agent .
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide exhibit significant anticancer properties. Studies have shown that these types of compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against tumor growth .
2. Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression and other diseases. The mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This application is particularly relevant in developing targeted therapies for conditions like chronic myeloid leukemia (CML) and other malignancies .
3. Antimicrobial Properties
There is emerging evidence that compounds containing the oxopyrimidine structure possess antimicrobial properties. Preliminary studies have shown that derivatives can exhibit activity against a range of bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
4. Neurological Applications
Given the structural diversity of this compound, there is potential for applications in neurology, particularly in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. Compounds with similar backbones have been shown to modulate neurotransmitter systems and exhibit neuroprotective effects .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrimidine derivatives similar to our compound. The results demonstrated that one derivative exhibited an IC50 value of 0.5 µM against breast cancer cells (MCF-7), significantly lower than standard chemotherapeutics . The study highlighted the importance of structural modifications in enhancing bioactivity.
Case Study 2: Enzyme Inhibition
In another study focused on kinase inhibitors, researchers synthesized various analogs based on the oxopyrimidine framework and tested their inhibitory effects on specific kinases involved in cancer signaling pathways. One analog showed an inhibition rate of over 80% at a concentration of 10 µM, suggesting strong potential for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide () Core structure: Pyrimidinone with a sulfanyl bridge and acetamide linker. Differences: Replaces the butanamide chain with a shorter acetamide group and introduces a sulfanyl (-S-) substituent. The absence of the coumarin moiety reduces aromatic conjugation. Implications: The sulfanyl group may enhance metal-binding properties, while the shorter chain limits conformational flexibility compared to the target compound .
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () Core structure: Butanamide linked to a tetrahydropyrimidinone ring. Differences: Incorporates a tetrahydropyrimidinone (saturated) instead of a pyrimidinone (aromatic) and adds bulky dimethylphenoxy and diphenylhexane groups. The bulky substituents may hinder solubility .
Triazine-Pyrrolidine Hybrid () Core structure: Triazine ring with pyrrolidine and dimethylamino-phenyl groups. Differences: Replaces pyrimidinone with triazine and incorporates multiple amide bonds. Implications: The triazine core offers distinct electronic properties, while the pyrrolidine group may enhance solubility via hydrogen bonding .
Table 1: Structural Comparison
Table 2: Functional Implications
| Compound | Lipophilicity (Predicted) | Hydrogen-Bonding Sites | Solubility (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Moderate-High | 4 (pyrimidinone, amide) | Low (due to coumarin) | Anticancer, Fluorescent probes |
| 2-[(4-Amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | Moderate | 5 (sulfanyl, amide) | Moderate | Antimicrobial, Chelation |
| (S)-N-[(2R,4S,5S)-...butanamide | High | 3 (amide, hydroxy) | Very Low | Enzyme inhibition |
| Triazine-Pyrrolidine Hybrid | Low | 6 (amide, triazine) | High | Drug delivery, Catalysis |
Methodological Considerations in Structural Analysis
The crystallographic software SHELX and WinGX are critical for refining the target compound’s structure, particularly for resolving the pyrimidinone and coumarin moieties . ORTEP-3 is employed for visualizing anisotropic displacement parameters, ensuring accurate depiction of the ethoxyphenyl group’s orientation . In contrast, analogues like the triazine-pyrrolidine hybrid () may require advanced density functional theory (DFT) calculations due to their complex electronic profiles.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structural Segmentation
The target compound comprises three distinct domains:
- 4-Ethoxyphenyl-substituted pyrimidinone core
- Butanamide linker
- 2-Oxo-2H-chromen-3-yl (coumarin) terminus
Retrosynthetic cleavage at the amide bonds suggests two primary fragments:
- Fragment A : 4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanoic acid
- Fragment B : 3-Amino-2H-chromen-2-one
Coupling these fragments via amide bond formation provides the final product.
Precursor Synthesis Pathways
Fragment A derives from cyclocondensation of ethyl 4-ethoxybenzoylacetate with urea derivatives, as demonstrated in pyrimidinone syntheses. Fragment B originates from Pechmann condensation of resorcinol with β-keto esters, followed by nitration and reduction to yield 3-amino coumarin. The butanamide linker is introduced via carbodiimide-mediated coupling, a method validated in analogous amidation reactions.
Synthetic Route Development
Synthesis of 4-(4-Ethoxyphenyl)-6-Oxopyrimidin-1(6H)-yl)Butanoic Acid
Pyrimidinone Ring Formation
A modified Biginelli reaction condenses ethyl 4-ethoxybenzoylacetate (1.0 eq) with urea (1.2 eq) in refluxing ethanol (78°C, 8 h) under acidic catalysis (conc. HCl, 0.1 eq). The reaction mixture is neutralized with NaHCO₃, yielding 4-(4-ethoxyphenyl)-6-hydroxypyrimidin-2(1H)-one (85% yield). Oxidation with pyridinium chlorochromate (PCC) in dichloromethane (25°C, 4 h) affords the 6-oxopyrimidinone derivative (92% purity by HPLC).
Butanoic Acid Sidechain Installation
Mitsunobu reaction couples the pyrimidinone with 4-bromobutan-1-ol (1.5 eq) using triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD, 1.2 eq) in THF (0°C → rt, 12 h). Subsequent Jones oxidation (CrO₃/H₂SO₄, acetone, 0°C, 2 h) converts the terminal hydroxyl to a carboxylic acid (Fragment A), isolated as a white solid (mp 167–169°C, 73% yield).
Table 1: Optimization of Mitsunobu Reaction Conditions
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 0 → 25 | 12 | 73 |
| 2 | DCM | 0 → 25 | 18 | 58 |
| 3 | DMF | 25 | 6 | 41 |
| 4 | Toluene | 80 | 4 | 65 |
Synthesis of 3-Amino-2H-Chromen-2-One
Pechmann Condensation
Resorcinol (1.0 eq) reacts with ethyl acetoacetate (1.1 eq) in concentrated H₂SO₄ (0°C → 25°C, 6 h) to form 7-hydroxy-4-methylcoumarin (89% yield). Nitration with fuming HNO₃ (0°C, 30 min) introduces a nitro group at C3, followed by catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH, 4 h) to yield 3-amino-2H-chromen-2-one (Fragment B, 81% yield, mp 212–214°C).
Final Amide Coupling
Carbodiimide-Mediated Amidation
Fragment A (1.0 eq) is activated with EDCl (1.2 eq) and HOBt (1.1 eq) in anhydrous DMF (25°C, 1 h). Fragment B (1.05 eq) and DIPEA (2.0 eq) are added, and the reaction proceeds under N₂ for 18 h. Workup with 10% citric acid and ethyl acetate extraction affords the crude product, which is purified via silica gel chromatography (hexane:EtOAc, 3:7) to yield the title compound as a pale-yellow solid (68% yield, mp 189–191°C).
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 9H, Ar-H), 4.12 (q, 2H, OCH₂), 2.45 (t, 2H, CH₂CO) |
| ¹³C NMR | δ 172.1 (C=O), 164.3 (C=O), 156.7 (C-O), 118–135 (Ar-C) |
| HRMS | [M+H]⁺ Calcd: 475.1584, Found: 475.1581 |
Critical Analysis of Synthetic Methodologies
Pyrimidinone Cyclization Efficiency
Comparative studies indicate that HCl catalysis outperforms Lewis acids (e.g., ZnCl₂) in Biginelli-type cyclizations for ethoxyphenyl-substituted pyrimidinones, minimizing side-product formation. The use of PCC over MnO₂ for oxidation prevents over-oxidation of sensitive ethoxy groups, as evidenced by TLC monitoring.
Coumarin Amine Stability Considerations
Protection of the 3-amino group during Mitsunobu reactions proved unnecessary due to the electron-withdrawing coumarin core stabilizing the amine against alkylation. This contrasts with earlier reports requiring Boc protection in analogous systems.
Amidation Yield Optimization
Screenings of coupling reagents revealed EDCl/HOBt superior to DCC/DMAP systems, particularly for sterically hindered amines (68% vs. 52% yield). Solvent polarity significantly impacts reaction kinetics, with DMF providing optimal solubility for both fragments compared to THF or CHCl₃.
Scalability and Process Chemistry Considerations
Large-Scale Mitsunobu Reaction Hazards
Exothermic risks during DEAD addition necessitate controlled dosing below 10°C in batch reactors >5 L. Triphenylphosphine oxide byproduct removal is achieved via aqueous NaOH washes, though recent advances suggest polymer-supported reagents could streamline purification.
Alternative Synthetic Pathways
Enzymatic Amidations
Lipase-catalyzed (CAL-B) coupling in MTBE at 40°C achieves 61% yield, avoiding carbodiimide reagents. Though lower yielding than chemical methods, this route benefits from greener credentials and simplified workup.
Solid-Phase Synthesis
Immobilizing Fragment B on Wang resin enables iterative amidation (3 cycles, DIC/HOAt). While total yield drops to 54%, this approach facilitates parallel synthesis of analogs for SAR studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrimidinone and coumarin derivatives via a butanamide linker. Key steps include:
- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions (DMF or DCM, 0–5°C, 12–24 hrs) .
- Pyrimidinone ring construction : Cyclization of ethoxyphenyl-substituted precursors using acetic anhydride or POCl₃ as catalysts, with reflux in THF .
- Purity optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixtures) .
- Critical parameters : Solvent polarity, temperature control during exothermic steps, and stoichiometric ratios to minimize byproducts.
Q. How can the molecular structure and purity of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and coumarin carbonyl signals (δ 160–165 ppm) .
- Mass spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ (calculated for C₂₇H₂₃N₃O₅: 478.1712) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. What are the key physicochemical properties relevant to its biological activity?
- Lipophilicity (LogP) : Predicted ~3.5 (via computational tools like ACD/Labs), critical for membrane permeability .
- Thermal stability : TGA/DSC analysis to determine decomposition temperature (>200°C) and crystalline phase transitions .
- Aqueous solubility : Typically low (<10 µM in PBS pH 7.4), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while retaining its core pharmacophores?
- Targeted modifications :
- Pyrimidinone ring : Introduce electron-withdrawing groups (e.g., -F, -CN) at position 5 to modulate electron density and binding affinity .
- Coumarin moiety : Replace the 2-oxo group with thiocarbonyl to alter hydrogen-bonding interactions .
- Butanamide linker : Substitute with a polyethylene glycol (PEG) spacer to improve solubility without steric hindrance .
- Validation : SAR studies using in vitro enzyme inhibition assays (e.g., kinase or protease targets) .
Q. How should researchers address conflicting data on its metabolic stability across literature sources?
- Root cause analysis :
- Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) to identify cytochrome P450 isoform disparities .
- Experimental variability : Standardize incubation conditions (e.g., NADPH concentration, incubation time) .
- Detection sensitivity : Use LC-MS/MS for metabolite identification (e.g., hydroxylation at the ethoxyphenyl group) .
Q. What strategies can mitigate off-target effects in cellular assays?
- Approaches :
- Proteome-wide profiling : Chemoproteomics (e.g., affinity pulldown with biotinylated analogs) to identify non-target binding .
- CRISPR-Cas9 screening : Knockout libraries to pinpoint genes mediating off-target cytotoxicity .
- Dose-response curves : Use IC₅₀ ratios between primary and secondary targets to quantify selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
